molecular formula C5H5N3O3 B14042395 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one

4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one

Cat. No.: B14042395
M. Wt: 155.11 g/mol
InChI Key: FIABSTHYYTZLPA-QPIMQUGISA-N
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Description

4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various hydroxy derivatives.

Scientific Research Applications

4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inducing conformational changes that affect their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activities.

    4-hydroxy-2,5-dimethylfuran-3(2H)-one: This compound has a similar hydroxy group and is studied for its role in flavor and fragrance chemistry.

Uniqueness: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is unique due to its specific pyrimidine ring structure and the presence of both hydroxy and hydroxyiminomethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10)/b8-1-

InChI Key

FIABSTHYYTZLPA-QPIMQUGISA-N

Isomeric SMILES

C1=NC(=C(C(=O)N1)/C=N\O)O

Canonical SMILES

C1=NC(=C(C(=O)N1)C=NO)O

Origin of Product

United States

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